(5-Chlorothiophen-2-yl)methanamine
Description
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Structure
2D Structure
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEXZSPDLPRZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466046 | |
| Record name | (5-chlorothiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-22-5 | |
| Record name | (5-chlorothiophen-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chlorothiophen 2 Yl Methanamine
Stepwise Synthesis Approaches
Stepwise synthesis provides a controlled and methodical approach to constructing the target molecule, allowing for the isolation and purification of intermediates at each stage.
Chlorination of Thiophene (B33073) Derivatives Followed by Nucleophilic Substitution
This conceptual pathway involves the initial chlorination of a suitable thiophene derivative, followed by a nucleophilic substitution reaction to introduce the aminomethyl group. The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions. For instance, a thiophene derivative bearing a leaving group at the 2-position could be chlorinated at the 5-position. Subsequently, a nucleophilic aminomethylating agent could displace the leaving group. The success of this approach hinges on the careful selection of substrates and reagents to ensure regioselectivity and avoid unwanted side reactions.
Synthesis from 5-chlorothiophene-2-formic acid via 5-chlorothiophene-2-formyl chloride
A well-documented and versatile route to (5-Chlorothiophen-2-yl)methanamine begins with 5-chlorothiophene-2-carboxylic acid. This multi-step process is a cornerstone in the synthesis of this and related compounds.
The first key transformation is the conversion of 5-chlorothiophene-2-carboxylic acid to its more reactive acid chloride derivative, 5-chlorothiophene-2-formyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). googleapis.com The reaction to produce the acyl chloride is often performed in a solvent like toluene (B28343) at elevated temperatures (75-80°C). googleapis.com
Table 1: Synthesis of 5-chlorothiophene-2-formyl chloride
| Starting Material | Reagent | Solvent | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| 5-chlorothiophene-2-carboxylic acid | Thionyl chloride | Methylene (B1212753) chloride | 40°C | 100% | 99.98% | researchgate.net (from first search) |
| 5-chlorothiophene-2-carboxylic acid | Thionyl chloride | Toluene | 75-80°C | - | - | googleapis.com |
Once the highly reactive 5-chlorothiophene-2-formyl chloride is obtained, it can be converted into the target methanamine. A common pathway involves two subsequent steps:
Amidation: The formyl chloride is reacted with ammonia (B1221849) to form 5-chlorothiophene-2-carboxamide (B31849).
Reduction: The resulting carboxamide is then reduced to the corresponding amine, this compound. This reduction is a standard transformation in organic chemistry, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Alternatively, the synthesis can proceed through the aldehyde. The precursor, 5-chlorothiophene-2-carboxylic acid, can be synthesized from 5-chlorothiophene-2-carbaldehyde (B1662047) via oxidation. chemicalbook.comusp.org Subsequently, the aldehyde can be converted to the target amine through reductive amination. organic-chemistry.org This process involves reacting the aldehyde with ammonia to form an imine, which is then reduced in situ to the amine.
Chlorination of Thiophen-2-ylmethanamine via Sulfuryl Chloride
This approach involves the direct chlorination of the parent compound, Thiophen-2-ylmethanamine (also known as 2-thenylamine), to introduce a chlorine atom at the 5-position of the thiophene ring. Sulfuryl chloride (SO₂Cl₂) is a common reagent for the chlorination of aromatic compounds, including thiophenes. wikipedia.org A study specifically investigating the chlorination of 2-thenylamines with sulfuryl chloride has been reported by H. C. Godt Jr. and R. E. Wann. acs.org
This direct chlorination must be carefully controlled. The amine functionality of thiophen-2-ylmethanamine is a potential site for side reactions. Therefore, reaction conditions such as temperature, solvent, and stoichiometry must be optimized to favor the desired C-H chlorination on the thiophene ring and minimize reactions at the nitrogen atom. sciencemadness.org Free radical initiators are often used in such reactions. wikipedia.org
One-Pot Reaction Techniques
One-pot synthesis aims to improve efficiency by performing multiple reaction steps in a single reactor without isolating intermediates. This can reduce waste, save time, and lower costs. While a specific one-pot synthesis for this compound is not widely documented, the principles have been applied to its key precursors.
For example, a one-pot method has been developed for synthesizing 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde. google.com This process involves two sequential reactions in the same pot:
Chlorination: 2-thiophenecarboxaldehyde is first chlorinated to yield the intermediate, 5-chloro-2-thiophenecarboxaldehyde.
Oxidation: This intermediate is then oxidized in situ to produce the final product, 5-chlorothiophene-2-carboxylic acid. google.com
Table 2: One-Pot Synthesis of 5-chlorothiophene-2-carboxylic acid
| Starting Material | Reagents | Key Intermediate (not isolated) | Outcome | Reference |
|---|
Intermediate Compound Synthesis
The synthesis of various intermediates is crucial for the different routes leading to this compound and related structures. The preparation of halogenated thiophene ketones is one such important area.
Preparation of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one
The compound 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one is a useful building block in medicinal chemistry. glppharmastandards.compharmaffiliates.com Its synthesis generally starts from the corresponding ketone, 1-(4-chlorothiophen-2-yl)ethanone. The bromination of this ketone at the alpha-position (the carbon adjacent to the carbonyl group) yields the desired product.
A general procedure for a similar transformation, the synthesis of 1-(4-bromophenyl)-2-chloroethan-1-one, involves reacting the parent ketone with a halogenating agent. chemicalbook.com For the synthesis of 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one, the starting ketone would be treated with a brominating agent like bromine (Br₂) or N-Bromosuccinimide (NBS), often in a suitable solvent and sometimes with a catalyst, to facilitate the selective bromination of the methyl group.
Condensation Reactions
Condensation reactions are fundamental in organic synthesis for the formation of carbon-nitrogen double bonds, leading to structures like Schiff bases, which are versatile intermediates and bioactive molecules.
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or a ketone. In this context, 1-(5-chlorothiophen-2-yl)ethanone serves as the ketone precursor. The reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine.
This reaction is typically catalyzed by an acid or a base and is often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). The general structure of the resulting Schiff base would feature the (5-chlorothiophen-2-yl)ethylidene moiety linked to the nitrogen atom of the reacted amine. The specific properties and applications of the Schiff base can be tuned by varying the substituent on the primary amine. nih.govresearchgate.net
Table 2: Representative Reactants for Schiff Base Formation
| Ketone | Amine Type | Example Amine | Product Class |
|---|---|---|---|
| 1-(5-chlorothiophen-2-yl)ethanone | Aliphatic Primary Amine | Ethylamine | N-((5-chlorothiophen-2-yl)ethylidene)ethanamine |
| 1-(5-chlorothiophen-2-yl)ethanone | Aromatic Primary Amine | Aniline | N-((5-chlorothiophen-2-yl)ethylidene)aniline |
| 1-(5-chlorothiophen-2-yl)ethanone | Diamine | Ethylenediamine | Bis-Schiff base |
Catalytic Synthesis Approaches
Modern catalytic methods, particularly those involving transition metals, offer efficient and atom-economical routes to complex molecular architectures. Rhodium catalysis, in particular, has emerged as a powerful tool for C-H activation and the formation of new carbon-carbon bonds.
A notable advancement in catalytic synthesis is the rhodium(III)-catalyzed double C-H activation for the construction of biheteroaryl-2-carbonitriles. rsc.orgrsc.org This methodology allows for the coupling of heteroarenes, such as thiophene derivatives, with benzimidates. rsc.org The benzimidate serves a dual role: it acts as a directing group to guide the C-H activation to the ortho-position and subsequently functions as a precursor to the nitrile group. rsc.orgacs.org
The process is described as a cross-dehydrogenative coupling (CDC) reaction, which proceeds via a C-H/C-H coupling mechanism, offering a straightforward and atom-economical route to valuable bi(hetero)aryl compounds. rsc.org The reaction is typically catalyzed by a rhodium complex, such as [Cp*RhCl₂]₂, in the presence of an oxidant. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. rsc.orgacs.org A plausible mechanism involves the initial C-H activation to form a five-membered rhodacycle intermediate, which then reacts with the coupling partner. acs.org
Table 3: Typical Conditions for Rhodium-Catalyzed Biheteroaryl-2-Carbonitrile Synthesis
| Component | Example | Role |
|---|---|---|
| Heteroarene Substrate | 1-Benzothiophene | Coupling Partner |
| Directing Group/Nitrile Source | Benzimidate | Directs C-H activation, transforms into nitrile |
| Catalyst | [Cp*RhCl₂]₂ | C-H Activation Catalyst |
| Oxidant | Silver(I) salt (e.g., Ag₂CO₃) | Regenerates the active catalyst |
| Solvent | Dichloroethane (DCE) | Reaction Medium |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For (5-Chlorothiophen-2-yl)methanamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aminomethyl protons and the two protons on the thiophene (B33073) ring.
The protons of the aminomethyl group (-CH₂NH₂) would typically appear as a singlet or a multiplet, depending on the solvent and concentration, in the range of 3.8-4.2 ppm. The two protons on the thiophene ring are in different chemical environments due to the differing effects of the chloro and aminomethyl substituents. They appear as two distinct doublets, a result of coupling to each other. The proton at position 3 (H-3), adjacent to the aminomethyl group, is expected to resonate at approximately 6.8-7.0 ppm. The proton at position 4 (H-4), adjacent to the chlorine atom, would likely appear slightly downfield in a similar region, around 6.9-7.1 ppm. The coupling constant between these two protons (J₃,₄) would be in the typical range for thiophene ring protons, around 3.5-4.0 Hz. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, and its chemical shift can vary over a wide range (1.5-3.5 ppm) depending on factors like solvent, temperature, and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~6.8-7.0 | Doublet (d) | ~3.5-4.0 |
| H-4 | ~6.9-7.1 | Doublet (d) | ~3.5-4.0 |
| -CH₂- | ~3.8-4.2 | Singlet (s) | N/A |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The spectrum would show five signals. The carbon of the aminomethyl group (-CH₂) is expected in the range of 40-45 ppm. The four carbons of the thiophene ring would have distinct chemical shifts. The carbon bearing the aminomethyl group (C-2) would likely appear around 145-150 ppm. The carbon atom bonded to the chlorine atom (C-5) is predicted to be in the range of 128-132 ppm. The other two thiophene carbons, C-3 and C-4, would resonate at approximately 125-127 ppm and 124-126 ppm, respectively.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~145-150 |
| C-3 | ~125-127 |
| C-4 | ~124-126 |
| C-5 | ~128-132 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct peaks in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the thiophene ring typically occur around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methylene (B1212753) (-CH₂-) group would be observed in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations within the thiophene ring are expected in the 1400-1500 cm⁻¹ range. A key vibration, the C-S stretch of the thiophene ring, is usually found in the 600-800 cm⁻¹ region. The C-Cl stretching vibration would also be present, typically in the range of 700-800 cm⁻¹.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |
| Thiophene Ring | C-H Stretch | 3000-3100 |
| Methylene (-CH₂) | C-H Stretch | 2850-2960 |
| Thiophene Ring | C=C Stretch | 1400-1500 |
| Thiophene Ring | C-S Stretch | 600-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives are known to exhibit characteristic UV absorption bands. For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the thiophene ring. These transitions are characteristic of aromatic and conjugated systems. The presence of the chlorine atom and the aminomethyl group as substituents on the thiophene ring will influence the exact position and intensity of these absorption bands. Generally, substituted thiophenes show a strong absorption band in the range of 230-280 nm.
Table 4: Expected UV-Vis Spectral Data for this compound
| Transition Type | Expected λ_max (nm) |
|---|
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 147.63 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a second peak [M+2]⁺ at two mass units higher, having an intensity of about one-third that of the molecular ion peak, which is indicative of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for C₅H₆ClNS is 146.9909 Da. nih.gov Common fragmentation patterns for this molecule would include the loss of the aminomethyl group (-CH₂NH₂) or cleavage of the thiophene ring.
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₅H₆³⁵ClNS]⁺ | 146.9909 | Molecular Ion |
| [M+2]⁺ | [C₅H₆³⁷ClNS]⁺ | 148.9880 | Isotope Peak |
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized substance. For a pure sample of this compound (C₅H₆ClNS), the experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and sulfur should closely match the theoretically calculated values. An acceptable deviation is typically within ±0.4%. wikipedia.org
Table 6: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.01 | 40.67% |
| Hydrogen | H | 1.01 | 4.09% |
| Chlorine | Cl | 35.45 | 24.01% |
| Nitrogen | N | 14.01 | 9.49% |
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, TGA)
Therefore, a detailed discussion of its thermal behavior, including decomposition temperatures and weight loss percentages, cannot be provided at this time. Further empirical research would be required to characterize the thermal properties of this compound.
Chemical Reactivity and Derivatization Studies
Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring
Nucleophilic aromatic substitution (SNAr) on the thiophene ring of (5-Chlorothiophen-2-yl)methanamine is a theoretically possible but challenging transformation. In a typical SNAr reaction, a nucleophile displaces a leaving group, such as the chloride atom in this case, on an aromatic ring. researchgate.netgoogle.com The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov
However, the feasibility of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is typically required to stabilize the negative charge of the Meisenheimer intermediate and thus facilitate the reaction. google.comlibretexts.org In the case of this compound, the aminomethyl group (-CH₂NH₂) is an electron-donating group (EDG). saskoer.ca EDGs increase the electron density of the thiophene ring, making it less electrophilic and thereby deactivating it towards nucleophilic attack. saskoer.camasterorganicchemistry.com
Consequently, direct nucleophilic substitution of the chlorine atom on this compound is expected to be slow and require harsh reaction conditions or specialized catalytic systems. While thiophenes can be more reactive than benzene (B151609) in some nucleophilic substitutions, the deactivating effect of the aminomethyl group presents a significant kinetic barrier. uoanbar.edu.iq Studies on similarly substituted thiophenes have shown that such reactions can be unpredictable in their regioselectivity. thieme-connect.com For a successful substitution to occur, activation of the thiophene ring, for instance through the introduction of a strong EWG at the 3- or 4-position, would likely be necessary. nih.gov
| Reaction Type | Reagents/Conditions | Expected Product | Notes |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻, R₂N⁻) | 5-Substituted-thiophen-2-yl)methanamine | Reaction is generally disfavored due to the electron-donating aminomethyl group. saskoer.camasterorganicchemistry.com Requires harsh conditions or additional activating groups. google.comlibretexts.org |
Amine Reactions: Acylation and Alkylation
The primary amine functionality of this compound is a key site for derivatization through acylation and alkylation reactions.
Acylation: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, allowing it to readily react with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids to form stable amide derivatives. thieme-connect.com This reaction is a cornerstone in the synthesis of many pharmaceuticals. A prominent example is the synthesis of the anticoagulant drug Rivaroxaban, where a derivative of this compound is acylated with 5-chlorothiophene-2-carbonyl chloride. google.comresearchgate.netresearchgate.netrsc.orgnih.gov The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl). researchgate.net
Alkylation: The amine group can also undergo N-alkylation with alkyl halides or other alkylating agents. wikipedia.org This reaction introduces alkyl groups onto the nitrogen atom, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. acs.org The reaction of a primary amine like this compound with an alkyl halide can be difficult to control, often resulting in a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. wikipedia.org To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of a large excess of the amine may be employed. google.comacs.orgnih.govorganic-chemistry.org Catalytic methods using transition metals like manganese or cobalt have also been developed for the selective N-alkylation of amines with alcohols. nih.govacs.org
| Reaction Type | Reagent | Product Type | Example Application |
| Acylation | 5-Chlorothiophene-2-carbonyl chloride | Amide | Synthesis of Rivaroxaban google.comresearchgate.netresearchgate.netrsc.orgnih.gov |
| Mono-alkylation | Alkyl Halide (e.g., R-Br) | Secondary Amine | Often leads to mixtures without specific control wikipedia.org |
| Poly-alkylation | Excess Alkyl Halide | Tertiary Amine, Quaternary Ammonium Salt | A common side reaction in amine alkylation acs.org |
Salt Formation for Enhanced Solubility and Stability
The basic nature of the primary amine group in this compound allows for the formation of salts upon reaction with various acids. blogspot.com This is a widely used strategy in the pharmaceutical industry to improve the physicochemical properties of drug candidates, such as aqueous solubility, stability, and ease of handling. libretexts.orgspectroscopyonline.comnih.gov
The reaction involves the protonation of the amine's lone pair of electrons by an acid, forming an ammonium salt. spectroscopyonline.com A wide range of inorganic and organic acids can be used for this purpose, leading to salts with different properties. The choice of the counter-ion is critical and is guided by the desired characteristics of the final product. nih.gov For instance, hydrochloride salts are very common due to their ability to significantly increase water solubility. libretexts.org Other counter-ions like sulfates, phosphates, tartrates, and maleates are also frequently used. blogspot.com The formation of a stable salt generally requires a pKa difference of at least two to three units between the amine and the acid. nih.gov
| Acid Type | Example Acid | Resulting Salt | Potential Benefits |
| Inorganic Acid | Hydrochloric Acid (HCl) | (5-Chlorothiophen-2-yl)methanaminium chloride | Increased water solubility, common in pharmaceuticals libretexts.orgspectroscopyonline.com |
| Inorganic Acid | Sulfuric Acid (H₂SO₄) | (5-Chlorothiophen-2-yl)methanaminium sulfate/bisulfate | Can form 1:1 or 2:1 salts blogspot.com |
| Organic Acid | Acetic Acid (CH₃COOH) | (5-Chlorothiophen-2-yl)methanaminium acetate | May offer different solubility and stability profiles |
| Organic Acid | Tartaric Acid | (5-Chlorothiophen-2-yl)methanaminium tartrate | Often used for chiral resolution or improved properties blogspot.com |
Oxidation Reactions of Thiophene Derivatives
The sulfur atom in the thiophene ring of this compound is susceptible to oxidation. Common oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst can oxidize the sulfide (B99878) to a sulfoxide (B87167) (thiophene-1-oxide) and further to a sulfone (thiophene-1,1-dioxide). nih.govresearchgate.netmdpi.comyoutube.comyoutube.com
The first oxidation to the sulfoxide is generally facilitated by electron-donating groups on the thiophene ring, as they increase the nucleophilicity of the sulfur atom. nih.gov Therefore, the aminomethyl group in this compound is expected to promote this initial oxidation step. The subsequent oxidation of the sulfoxide to the sulfone is often slower and can be influenced differently by the substituents. nih.gov These oxidized thiophene derivatives are themselves reactive intermediates that can participate in various cycloaddition reactions, although they are often less stable than their parent thiophenes. researchgate.net
| Oxidizing Agent | Intermediate Product | Final Product | General Observations |
| Peroxy Acid (e.g., m-CPBA) | This compound-1-oxide | This compound-1,1-dioxide | Electron-donating groups facilitate the first oxidation step nih.gov |
| H₂O₂ / Catalyst (e.g., CH₃ReO₃) | This compound-1-oxide | This compound-1,1-dioxide | Catalytic systems allow for controlled oxidation nih.gov |
Reduction Reactions of Thiophene Derivatives
The thiophene ring in this compound can undergo reduction under specific conditions. The most significant reduction reaction for thiophene derivatives is desulfurization, which is commonly achieved using Raney Nickel (Raney Ni). masterorganicchemistry.comyoutube.com This reaction involves the cleavage of both carbon-sulfur bonds and saturation of the carbon chain with hydrogen, effectively removing the sulfur atom from the ring and reducing the chloro-substituent. researchgate.netyoutube.com In the case of this compound, this would lead to the formation of a substituted hexane (B92381) derivative.
The desulfurization process is thought to proceed via adsorption of the thiophene onto the nickel surface, followed by cleavage of the C-S bonds. rsc.org This method is a powerful tool in organic synthesis for converting thiophene-containing compounds into their aliphatic analogues. While hydrogenation of the thiophene ring to form tetrahydrothiophene (B86538) is also possible, it typically requires specific catalysts and conditions, and desulfurization with Raney Ni is often the more prevalent reaction pathway. researchgate.netmdpi.com
| Reducing Agent | Reaction Type | Expected Product | Key Features |
| Raney Nickel (Raney Ni) / H₂ | Reductive Desulfurization | 1-Aminohexan-2-ol or related hexane derivative | Complete removal of sulfur and chlorine atoms from the ring masterorganicchemistry.comyoutube.com |
| Catalytic Hydrogenation (e.g., Pd/C) | Ring Hydrogenation | (5-Chloro-tetrahydrothiophen-2-yl)methanamine | Less common than desulfurization; requires specific catalysts researchgate.netmdpi.com |
Pharmacological and Biological Activity Investigations of 5 Chlorothiophen 2 Yl Methanamine Derivatives
Anticancer Properties: Inhibition of Cell Proliferation and Apoptosis Induction
The quest for novel anticancer agents has led to the investigation of thiophene-based compounds. Derivatives of (5-Chlorothiophen-2-yl)methanamine, particularly those based on an aminomethylenethiophene (AMT) scaffold, have emerged as significant subjects of study due to their role as inhibitors of lysyl oxidase (LOX) and LOX-like 2 (LOXL2). researchgate.netcolab.ws These enzymes are crucial for the cross-linking of collagen and elastin (B1584352) in the extracellular matrix and are implicated in tumor progression and metastasis, making them attractive therapeutic targets. researchgate.netcolab.ws
Research has demonstrated that LOX and LOXL2 play important roles in promoting tumor growth in many cancer types. colab.ws Specifically, LOX is a critical mediator of cancer metastasis. colab.ws The inhibition of these enzymes by this compound derivatives can interfere with these pathological processes. For example, a high-throughput screening identified (5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine as an initial hit compound for LOX inhibition. colab.ws Further optimization of this scaffold led to the development of potent inhibitors with significant efficacy in delaying tumor growth in preclinical models of spontaneous breast cancer. researchgate.netsinop.edu.tr
The anticancer mechanism of related thiophene (B33073) derivatives also involves the induction of apoptosis (programmed cell death). Studies on bichalcophene-5-carboxamidines, which share the thiophene core, have shown they can induce apoptosis in cancer cells. nih.gov This is achieved through the significant reduction of cdk1 (cyclin-dependent kinase 1) expression and a marked elevation in the expression of the tumor suppressor protein p53. nih.gov For instance, certain derivatives caused up to an 84% reduction in cdk1 expression and a 5-fold increase in p53 expression in HCT-116 colon cancer cells. nih.gov This suggests that derivatives of this compound may exert their anticancer effects not only by inhibiting metastasis-related enzymes but also by directly triggering cell death pathways within cancer cells.
Antimicrobial Activity Against Bacterial and Fungal Pathogens
Thiophene derivatives have demonstrated notable potential as antimicrobial agents, effective against both bacterial and fungal pathogens.
In the realm of antibacterial research, N-substituted piperazinylquinolone derivatives incorporating a thiophene moiety have been synthesized and evaluated. nih.gov These compounds showed promising activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis. nih.gov One ciprofloxacin (B1669076) derivative featuring a N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] residue demonstrated a significant improvement in potency against staphylococci while retaining its effectiveness against Gram-negative bacteria. nih.gov
With respect to antifungal properties, various thiophene derivatives have been investigated. A study focusing on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) (6CN), a 2-aminothiophene derivative, showed that when incorporated into chitosan (B1678972) films, it was effective against Candida species (C. albicans, C. tropicalis, and C. parapsilosis). mdpi.com The antifungal activity was dependent on the concentration of the thiophene compound in the film. mdpi.com Other research has focused on designing novel 5-phenylthiophene derivatives to combat drug-resistant fungal infections. nih.gov Two compounds from this series, 17b and 17f , displayed significant activity against both susceptible and fluconazole-resistant fungal strains and were also able to prevent the formation of fungal biofilms. nih.gov The mechanism for compound 17f was found to be the inhibition of the fungal enzyme CYP51. nih.gov Furthermore, a thiophene-thiosemicarbazone derivative, 2-((5-nitrothiophen-2-yl)methylene)-N-(pyridin-3-yl) hydrazine (B178648) carbothioamide (L10 ), has shown promising antifungal activity against Candida albicans by inducing oxidative stress and apoptosis. nih.gov
The table below summarizes the minimum inhibitory concentration (MIC) values for selected thiophene derivatives against various pathogens, illustrating their antimicrobial spectrum.
| Compound/Derivative | Pathogen | MIC (µg/mL) | Reference |
| Thiophene-pyrazole carboxamides (5a) | S. aureus | 15 | researchgate.net |
| Thiophene-pyrazole carboxamides (5c) | E. coli | 15 | researchgate.net |
| Thiophene-pyrazole carboxamides (5g) | A. niger | 20 | researchgate.net |
| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | 16 - 256 | scielo.br |
| Pyrazole carbothioamide (5c) | S. aureus | 10 | nanobioletters.com |
| Pyrazole carbothioamide (5c) | E. coli | 10 | nanobioletters.com |
Central Nervous System (CNS) Activity and Neurotransmitter System Modulation
Derivatives containing the 5-chlorothiophene moiety have been investigated for their effects on the central nervous system (CNS). Patent literature describes novel (5-chlorothiophen-2-yl)methanone derivatives that possess CNS activity at non-toxic doses, indicating their potential use as anxiolytic (anti-anxiety) and antiepileptic agents. google.com These compounds showed responses in standard laboratory animal tests that correlate with anxiety relief in humans and have demonstrated utility in treating grand mal seizures. google.com
Further research into related heterocyclic structures supports the potential for CNS activity. For instance, a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were found to possess significant antidepressant and anxiolytic properties, with efficacy comparable to the reference drugs imipramine (B1671792) and diazepam. researchgate.net The modulation of neurotransmitter systems is a key mechanism for CNS-acting drugs. Monoamine oxidases (MAO) are critical enzymes that regulate the levels of neurotransmitters in the brain, and their inhibition is a strategy for treating neurological disorders. science.gov While direct inhibition of MAO by this compound itself is not detailed, the broader class of thiophene-containing molecules is being explored for activity at various CNS targets, including adenosine (B11128) and opioid receptors, which also play a role in neurotransmitter modulation. acs.org
Enzyme Inhibition Studies
The biological activities of this compound derivatives are often rooted in their ability to specifically inhibit key enzymes involved in various disease processes.
Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic diseases. The 5-chlorothiophene moiety has been identified as a key structural feature for potent and selective FXa inhibitors. In the design of anthranilate-based derivatives, the incorporation of a 5-chlorothiophene group at the P1 binding site of the enzyme was found to be crucial for optimal activity, allowing the molecule to better occupy the hydrophobic S1 pocket of the enzyme. researchgate.net One such compound demonstrated three times the selectivity for FXa over thrombin compared to the drug Betrixaban. researchgate.net
In another study, a rational optimization process led to the development of SAR107375, a potent dual inhibitor of both thrombin and Factor Xa. The introduction of a neutral chlorothiophene P1 fragment was instrumental in significantly improving the inhibitory activities, resulting in a compound with Ki values of 1 nM for FXa and 8 nM for thrombin. semanticscholar.org
The table below shows the inhibitory activity of selected derivatives against Factor Xa.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Anthranilate derivative with 5-chlorothiophene | Factor Xa | Not specified (high activity) | researchgate.net |
| SAR107375 | Factor Xa | 1 nM | semanticscholar.org |
| SAR107375 | Thrombin | 8 nM | semanticscholar.org |
| m-chlorophenyl derivative (Compound 22) | Factor Xa | 0.015 µM | researchgate.net |
As mentioned in the anticancer section, Lysyl Oxidase (LOX) and its isoform LOXL2 are copper-dependent enzymes that are pivotal in stabilizing the extracellular matrix and have been implicated in tumor progression and metastasis. researchgate.net A series of inhibitors based on an aminomethylenethiophene (AMT) scaffold have been developed, stemming from a high-throughput screen that identified (5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine as a hit compound with an IC₅₀ of 19 μM against LOX. colab.ws
Structure-activity relationship (SAR) studies led to the discovery of AMT inhibitors with sub-micromolar IC₅₀ values. colab.ws Further research led to a series of dual LOX/LOXL2 inhibitors based on an aminomethylenethiazole (AMTz) scaffold. researchgate.net Incorporating the thiazole (B1198619) core improved potency towards LOXL2. researchgate.net These lead inhibitors have demonstrated not only excellent antitumor efficacy but also favorable pharmacokinetic properties. researchgate.netsinop.edu.tr
The inhibitory concentrations for selected LOX/LOXL2 inhibitors are presented below.
| Compound | Target Enzyme | IC₅₀ | Reference |
| (5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine (2a) | LOX | 19 µM | colab.ws |
| Naphthalenesulfonyl-substituted thiazole (6) | LOX / LOXL2 | Equipotent against both | researchgate.net |
Pancreatic lipase (B570770) is a key digestive enzyme responsible for the breakdown of dietary fats. Inhibiting this enzyme can reduce fat absorption, making it a therapeutic target for managing obesity. Recent studies have explored thiophene derivatives as potential pancreatic lipase inhibitors.
A series of novel chalcone-sulfonate derivatives featuring a thiophene motif were synthesized and evaluated for their inhibitory activity against pancreatic lipase. sinop.edu.trresearchgate.net In vitro studies identified several compounds with significant inhibitory potential. researchgate.net Specifically, compounds 5i and 5f were found to be effective pancreatic lipase inhibitors with IC₅₀ values of 28.76 µM and 30.58 µM, respectively. researchgate.net In silico molecular docking studies supported these findings, with compound 5f showing a strong binding affinity for the enzyme. researchgate.net These results indicate that the thiophene scaffold is a promising structural basis for the development of new pancreatic lipase inhibitors. researchgate.netresearchgate.net
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Chalcone-sulfonate derivative (5i) | Pancreatic Lipase | 28.76 ± 2.11 | researchgate.net |
| Chalcone-sulfonate derivative (5f) | Pancreatic Lipase | 30.58 ± 0.45 | researchgate.net |
| Benzo[d]thiazol-2-yl 4-bromobenzenesulfonate | Pancreatic Lipase | 22.73 ± 4.15 | researchgate.net |
| Benzo[d]thiazol-2-yl 4-chlorobenzenesulfonate | Pancreatic Lipase | 25.28 ± 1.95 | researchgate.net |
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition
The dual inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways is a recognized strategy for developing anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). By simultaneously blocking the production of prostaglandins (B1171923) and leukotrienes, these dual inhibitors can offer a broader spectrum of anti-inflammatory activity.
Research into novel thiophene derivatives has identified compounds with this dual inhibitory capability. A study focused on a series of 2,3,4-trisubstituted thiophenes revealed a promising candidate for dual COX-2/5-LOX inhibition. Specifically, the compound N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide demonstrated significant and selective inhibitory activity against the COX-2 isoform, coupled with effective inhibition of the 5-LOX enzyme. Molecular modeling suggested that this compound binds to the active sites of COX-2 and 5-LOX in a manner comparable to the standard inhibitors celecoxib (B62257) and nordihydroguaiaretic acid (NDGA), respectively.
| Compound | Target | IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | COX-2 | 5.45 | 8.37 |
| 5-LOX | 4.33 | ||
| Celecoxib (Reference) | COX-2 | 0.35 | 15.44 |
| COX-1 | 5.45 | ||
| NDGA (Reference) | 5-LOX | 2.46 | N/A |
Cytochrome P450 (CYP450) Inhibition
The thiophene ring is a structural motif known to be susceptible to metabolic activation by cytochrome P450 (CYP450) enzymes, which can lead to mechanism-based inhibition. This occurs when the enzyme metabolizes the substrate into a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.
Studies on various thiophene-containing drugs have established this potential for bioactivation. For instance, the drug tienilic acid is known to be a mechanism-based inactivator of human liver CYP2C9. The proposed mechanism involves the CYP450-mediated oxidation of the thiophene ring to form a reactive and electrophilic thiophene sulfoxide (B87167) intermediate. nih.gov This intermediate can then be attacked by a nucleophilic amino acid residue within the enzyme's active site, resulting in irreversible covalent binding and inactivation of the P450 enzyme. nih.gov Similarly, other thiophene-containing compounds have been shown to be oxidized by P450s, such as CYP3A4, to form biological reactive intermediates that can be trapped by nucleophiles. nih.gov This established reactivity suggests that derivatives of this compound, which possess this thiophene core, have the potential to act as inhibitors of specific CYP450 isoforms.
Adenosine Receptor (AR) Agonism
The A3 adenosine receptor (A3AR) has emerged as a significant therapeutic target for pain and inflammatory conditions. nih.gov Research has focused on developing potent and selective A3AR agonists, with modifications to the adenosine scaffold yielding promising candidates. One such class of compounds is the (N)-methanocarba adenosine 5′-methyluronamides featuring 2-arylethynyl substitutions.
Within this series, derivatives incorporating a thiophene ring at the C2 position have demonstrated high affinity and efficacy. A study exploring these structures identified the 2-(5-chlorothien-2-yl)ethynyl derivative, known as MRS5980, as a particularly potent agonist. nih.gov This compound exhibited a high binding affinity for the human A3AR, with a Ki value in the sub-nanomolar range. nih.gov The affinity of related thiophene-based analogues further underscores the suitability of this moiety for A3AR binding. nih.gov
| Compound | C2-Arylethynyl Group | Human A₃AR Ki (nM) |
|---|---|---|
| MRS5980 | 5-chlorothien-2-yl | 0.7 |
| Compound 32 | thien-2-yl | 0.6 |
| Compound 34 | 5-bromothien-2-yl | 0.4 |
The high affinity of thiophene-containing A3AR agonists translates to significant efficacy in preclinical models of neuropathic pain. A3AR agonists are recognized as potent non-narcotic analgesics capable of mitigating neuropathic pain states. nih.gov Their mechanism involves modulating neuroinflammatory processes and glia-neuronal communication in the spinal cord. nih.gov
The in vivo efficacy of the 2-(5-chlorothien-2-yl)ethynyl derivative MRS5980 was evaluated in a mouse model of chronic constriction injury (CCI), a standard model for neuropathic pain. researchgate.net In this model, MRS5980 was among the most efficacious compounds tested, demonstrating a maximal efficacy (Emax) in the range of 87–100% for reducing pain behaviors following oral administration. nih.govresearchgate.net A critical finding from this research was the compound's prolonged duration of action, which was observed to be greater than three hours, highlighting its potential for providing sustained pain relief. nih.gov
Computational Chemistry and in Silico Modeling
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is frequently employed to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties like HOMO-LUMO energy gaps. ajrcps.comresearchgate.net
Furthermore, DFT is used to compute Mulliken population analysis on atomic charges and to understand charge transfer interactions within a molecule by examining the HOMO-LUMO energy gap. ajrcps.com The application of DFT to related thiophene (B33073) derivatives demonstrates its utility in elucidating their structural and electronic characteristics, a process that would be directly applicable to (5-Chlorothiophen-2-yl)methanamine. ajrcps.comresearchgate.net
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govekb.eg This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein. nih.govd-nb.info
Although specific molecular docking studies featuring this compound as the primary ligand were not identified, the utility of this approach is well-documented for structurally related compounds. For example, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been subjected to molecular docking to explore their interactions with target proteins like COX and LOX, strengthening the understanding of their potential inhibitory pathways. nih.gov Similarly, docking studies on other thiophene derivatives have been used to identify crucial interactions with target enzymes, guiding the design of more potent and selective compounds. acs.org
The general procedure for molecular docking involves preparing the ligand and receptor structures, defining a binding site, and using a scoring function to rank the potential binding poses. nih.gov For instance, in a study of thiophene-2,3-dihydro-1,5-benzothiazepine, the Molegro Virtual Docker (MVD) was used to prepare the molecules and calculate potential binding sites. nih.gov Such in silico models are crucial for structure-based drug design. nih.gov
Structure-Activity Relationship (SAR) Studies Utilizing Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods are increasingly used to build and refine SAR models. youtube.com
For derivatives of this compound, computational SAR studies would involve synthesizing and testing a series of analogs to understand the importance of different structural features. acs.org While direct SAR studies on this specific compound are not detailed in the provided results, research on similar scaffolds, like (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, highlights the common approach. nih.gov In such studies, various substituents are introduced, and the resulting changes in activity are analyzed to identify key pharmacophoric elements. nih.govnih.gov
Computational tools can assist in this process by predicting the properties of designed analogs before their synthesis, thereby prioritizing the most promising candidates. youtube.com Techniques like matched molecular pair analysis and machine learning models can be generated from existing data to predict the potency and other properties of new designs. youtube.com
Prediction of Molecular Properties (e.g., XLogP, Collision Cross Section)
In silico tools are routinely used to predict various molecular properties, providing crucial information for drug development and analytical sciences.
XLogP , a measure of lipophilicity, is a key parameter influencing a compound's pharmacokinetic profile. For this compound, the predicted XLogP3 value is 1.5. nih.gov This value is computed based on the molecule's structure and provides an estimate of its distribution between octanol (B41247) and water.
Collision Cross Section (CCS) is a measure of the ion's size and shape in the gas phase, which is increasingly used as an identification parameter in ion mobility-mass spectrometry. kcl.ac.uknih.gov While an experimentally determined CCS value for this compound is not available in the search results, predictive models based on machine learning techniques like artificial neural networks (ANNs) have been developed. kcl.ac.uk These models use molecular descriptors to predict CCS values for a wide range of compounds, including pharmaceuticals and their metabolites. kcl.ac.uknih.gov The predicted topological polar surface area for this compound is 54.3 Ų. nih.gov
The table below summarizes some of the computationally predicted properties for this compound.
| Property | Predicted Value | Source |
| Molecular Formula | C5H6ClNS | PubChem nih.gov |
| Molecular Weight | 147.63 g/mol | PubChem nih.gov |
| XLogP3 | 1.5 | PubChem nih.gov |
| Topological Polar Surface Area | 54.3 Ų | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
These predicted properties, derived from computational models, offer valuable preliminary data for the assessment of this compound in various scientific contexts.
Applications in Medicinal Chemistry and Pharmaceutical Development
Lead Compound Identification for Novel Medications
In the field of drug discovery, a lead compound is a chemical entity that demonstrates promising biological activity and serves as a starting point for the development of a new medication. nih.gov The process of identifying a lead compound is a critical step that bridges basic research and the development of therapeutic agents. nih.govdrugdiscoverychemistry.com An ideal lead compound possesses significant biological activity, selectivity for its target, and favorable physicochemical properties. drugdiscoverychemistry.com
The thiophene (B33073) ring is a well-established scaffold in medicinal chemistry, known for its presence in numerous approved drugs. Thiophene derivatives are recognized for a broad spectrum of biological activities, making them attractive candidates for lead compound identification. mdpi.com The structural features of (5-Chlorothiophen-2-yl)methanamine, including the reactive aminomethyl group and the substituted thiophene ring, allow for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize biological activity. mdpi.com While direct studies identifying this compound as a lead compound are not extensively documented in publicly available research, its derivatives have been investigated as potential drug candidates for various diseases, such as leishmaniasis. mdpi.com The exploration of 2-aminothiophene derivatives has revealed key structural elements that contribute to their biological potential, underscoring the value of the thiophene scaffold in generating new lead compounds. mdpi.com
Development of Anticoagulant Drugs
Anticoagulant drugs are crucial for the prevention and treatment of thromboembolic diseases, which involve the formation of unwanted blood clots. nih.gov The development of new oral anticoagulants has shifted from serendipitous discoveries to rational drug design, targeting specific factors in the coagulation cascade like Factor Xa (FXa). nih.gov
The 5-chlorothiophene moiety, a key feature of this compound, has been incorporated into the structure of potent Factor Xa inhibitors. In the development of a novel class of oxazolidinone-based anticoagulants, the 5-chlorothiophene-2-carboxamide (B31849) group was identified as a critical component for high potency. nih.gov Specifically, the amine precursor was acylated with 5-chlorothiophene-2-carbonyl chloride to yield the final active compound. nih.gov This highlights the importance of the 5-chlorothiophene scaffold in achieving the desired biological activity and selectivity for FXa, demonstrating the utility of this compound derivatives in the design of new anticoagulant therapies. nih.govrsc.org
Synthesis of Thiazole (B1198619) Derivatives as Anti-inflammatory and Analgesic Agents
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage pain and inflammation by inhibiting cyclooxygenase (COX) enzymes. scilit.com The thiazole ring is a key structural motif in several anti-inflammatory drugs. scilit.com
Researchers have synthesized a series of novel thiazole derivatives incorporating a 4-chlorothiophen-2-yl group and evaluated their anti-inflammatory and analgesic properties. scilit.comnih.gov These compounds were synthesized through a multi-step process starting from a related thiophene derivative. scilit.comrsc.org The resulting 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were tested for their ability to inhibit COX-1, COX-2, and 5-lipoxygenase (5-LOX) enzymes. scilit.com
Several of the synthesized compounds demonstrated potent and selective inhibition of COX-2, an important target for anti-inflammatory drugs with a potentially better safety profile than non-selective COX inhibitors. scilit.comnih.gov Two compounds, in particular, showed significant in vivo anti-inflammatory and analgesic effects in animal models. scilit.com Molecular docking studies further supported the potential of these compounds to bind effectively to the active sites of COX and LOX enzymes. scilit.com
Table 1: In Vitro COX and 5-LOX Inhibitory Activity of Selected Thiazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | COX-2 Selectivity Index |
|---|---|---|---|---|
| Derivative 1 | >100 | 0.89 | >100 | 112 |
| Derivative 2 | >100 | 0.81 | 38.46 | 124 |
| Aspirin (Standard) | 15.32 | - | - | - |
| Celecoxib (B62257) (Standard) | - | 0.05 | - | - |
| Zileuton (Standard) | - | - | 11.00 | - |
Data sourced from Frontiers in Pharmacology. scilit.com
Chemical Probes for Studying Biological Pathways
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. nih.govnih.gov These tools are invaluable in basic research and drug discovery for target validation and elucidation of biological pathways. nih.gov
While there is no specific literature detailing the use of this compound as a chemical probe, its structural characteristics make it a suitable starting point for the design of such tools. The primary amine group can be readily modified to introduce reporter tags, such as fluorescent dyes or biotin, or reactive groups for covalent labeling of the target protein. nih.gov The thiophene scaffold itself can be further functionalized to optimize binding affinity and selectivity for the target of interest. The development of clickable polyamine derivatives, which can be conjugated to reporter molecules, showcases a similar strategy for creating probes to study biological transport systems. nih.govnih.gov
Development of A3 Adenosine (B11128) Receptor Agonists for Therapeutic Applications
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that has emerged as a promising therapeutic target for a variety of conditions, including inflammatory diseases and cancer. rsc.org The development of potent and selective A3AR agonists is an active area of research.
Derivatives containing a chlorothienyl group have been synthesized and evaluated as A3AR agonists. In a study aimed at enhancing the interspecies affinity of A3AR agonists, researchers synthesized a series of (N)-methanocarba adenosine analogues. One such analogue incorporated a 2-(2-chlorothien-5-yl) substitution at the C2 position of the adenine (B156593) ring. This compound was found to be a full agonist at the A3AR. The synthesis of these complex molecules involves multiple steps, where a versatile building block like this compound or its precursors could potentially be utilized in the construction of the substituted purine (B94841) core. The exploration of various substituents on the thiophene ring allows for the fine-tuning of the agonist's potency and selectivity for the A3AR. rsc.org
Applications in Materials Science
Synthesis of Novel Materials with Electronic or Optical Properties
Thiophene (B33073) and its derivatives are fundamental components in the synthesis of a wide array of organic electronic and optical materials. The inherent electronic properties of the thiophene ring, such as its electron-rich nature and the ability to support charge delocalization, make it a desirable unit for constructing conductive polymers, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The general approach involves the polymerization of thiophene monomers to create extended π-conjugated systems, which are essential for charge transport and light emission.
However, specific research detailing the incorporation of (5-Chlorothiophen-2-yl)methanamine into such polymeric or oligomeric structures for electronic or optical applications has not been prominently reported. The presence of the chloromethylamine substituent on the thiophene ring could theoretically offer a route to novel functionalities. For instance, the amine group could be utilized for further chemical modifications, such as the formation of polyamides or polyimides, potentially leading to materials with unique thermal, mechanical, and electronic properties. Despite this potential, dedicated studies on the synthesis and characterization of such materials derived from this compound are yet to be published.
Nonlinear Optical (NLO) Materials Development
The field of nonlinear optics is continually in search of new organic molecules with large second- or third-order NLO responses for applications in optical switching, frequency conversion, and optical data storage. A common molecular design strategy for achieving significant NLO properties involves the creation of donor-π-acceptor (D-π-A) systems. Schiff bases, formed by the condensation of an amine with an aldehyde or ketone, are a well-explored class of compounds for NLO applications due to the versatilely of their synthesis and the ease with which donor and acceptor groups can be incorporated.
Theoretically, this compound, with its amine functionality, is a suitable candidate for the synthesis of Schiff bases. By reacting it with an appropriate aldehyde or ketone containing a strong electron-withdrawing group, a D-π-A type Schiff base could be formed, where the thiophene ring acts as part of the π-conjugated bridge. The resulting imine bond (-C=N-) would facilitate charge transfer, a key mechanism for generating NLO effects.
Furthermore, the formation of metal complexes with such Schiff base ligands can enhance the NLO properties. The coordination of a metal ion can influence the electronic structure and geometry of the ligand, leading to a larger hyperpolarizability. While the synthesis and NLO properties of many Schiff bases and their metal complexes have been reported, specific studies detailing the synthesis of a Schiff base from this compound and the subsequent investigation of its NLO properties are not found in the reviewed literature.
Q & A
Basic: What are the optimized synthetic routes for (5-Chlorothiophen-2-yl)methanamine, and how can reaction yields be improved?
The synthesis involves chlorination of thiophene-2-ylmethanamine using SO₂Cl₂ in a mixed solvent system (AcOH:Et₂O, 9:1) under controlled temperatures (<20°C). Post-reaction, purification via flash chromatography (SiO₂, gradient elution with MeOH:DCM) yields the product at 37% efficiency . To improve yields:
- Temperature Control : Maintain strict cooling during SO₂Cl₂ addition to minimize side reactions.
- Solvent Ratio Optimization : Adjust AcOH:Et₂O ratios to enhance solubility of intermediates.
- Purification : Use silica gel with finer mesh or alternative eluents (e.g., EtOAC/hexane) to reduce compound loss.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Confirm structure via distinct signals: δ 5.51 (d, J = 3.0 Hz, thiophene-H), δ 2.69 (s, -CH₂NH₂), and δ 38.70 (C for -CH₂NH₂) .
- HRMS : Validate molecular formula (C₅H₆ClNS) with [M+H]⁺ at m/z 148.9990 .
- IR Spectroscopy : Detect functional groups (e.g., C-Cl stretch at ~797 cm⁻¹, C-S at ~768 cm⁻¹ in analogs) .
Advanced: How can computational tools like SHELX or Mercury resolve structural ambiguities in crystallographic studies?
- SHELX : Refine small-molecule structures using high-resolution data. For example, SHELXL can model disorder in the chlorothiophene ring or amine group .
- Mercury : Visualize intermolecular interactions (e.g., H-bonding between NH₂ and Cl) and compare packing patterns with analogs to identify polymorphs .
- Validation : Cross-check torsion angles and thermal parameters against databases to resolve discrepancies in bond lengths or angles.
Advanced: How to address contradictions in reported synthetic yields or reaction conditions?
- Systematic Replication : Reproduce reactions under varying conditions (solvent, temperature, stoichiometry) to identify critical parameters.
- DoE (Design of Experiments) : Use factorial design to isolate factors affecting yield (e.g., SO₂Cl₂ addition rate, reaction time).
- Analytical Cross-Check : Compare NMR/HRMS data across studies to rule out impurities or byproducts .
Advanced: How does the chlorothiophene moiety influence nucleophilic substitution compared to analogs?
The electron-withdrawing Cl atom activates the thiophene ring for electrophilic substitution but deactivates it toward nucleophilic attack. Compared to non-chlorinated analogs (e.g., thiophen-2-ylmethanamine):
- Reactivity : The Cl group directs substitution to the 3-position of the thiophene ring.
- Steric Effects : Bulky substituents (e.g., cyclobutyl in analogs) reduce accessibility, favoring alternative reaction pathways .
Basic: What safety precautions are recommended for handling this compound?
- Ventilation : Use fume hoods due to potential amine volatility.
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to avoid oxidation. No specific GHS hazards are reported, but general organic amine precautions apply .
Advanced: What in vitro assays evaluate this compound’s bioactivity as a protein inhibitor?
- Enzyme Inhibition Assays : Measure IC₅₀ against target proteins (e.g., glucose-regulated protein 94) using fluorescence polarization or calorimetry.
- Cellular Uptake Studies : Track compound localization via fluorescent tagging (e.g., dansyl derivatives).
- SAR Analysis : Modify the amine group (e.g., alkylation) and correlate structural changes with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
